molecular formula C14H17NO2 B7811448 2-(4-Methoxyphenylaminomethylene)cyclohexanone

2-(4-Methoxyphenylaminomethylene)cyclohexanone

Cat. No. B7811448
M. Wt: 231.29 g/mol
InChI Key: OCLMMJLZDJWQAW-ZHACJKMWSA-N
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Description

2-(4-Methoxyphenylaminomethylene)cyclohexanone is a useful research compound. Its molecular formula is C14H17NO2 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Methoxyphenylaminomethylene)cyclohexanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxyphenylaminomethylene)cyclohexanone including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-(4-Methoxyphenylaminomethylene)cyclohexanone involves the condensation of 4-methoxyaniline with cyclohexanone in the presence of an acid catalyst, followed by reduction of the resulting imine with sodium borohydride.

Starting Materials
4-methoxyaniline, cyclohexanone, acid catalyst, sodium borohydride, solvent

Reaction
Add 4-methoxyaniline to a reaction flask containing a solvent and an acid catalyst., Heat the mixture to reflux and stir for several hours., Add cyclohexanone dropwise to the reaction mixture and continue stirring for several hours., Cool the reaction mixture and filter the resulting solid., Dissolve the solid in a solvent and add sodium borohydride., Stir the mixture for several hours and then filter the resulting solid., Recrystallize the solid from a suitable solvent to obtain the final product.

properties

IUPAC Name

(2E)-2-[(4-methoxyanilino)methylidene]cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-17-13-8-6-12(7-9-13)15-10-11-4-2-3-5-14(11)16/h6-10,15H,2-5H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLMMJLZDJWQAW-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=C2CCCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C/2\CCCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-[(4-methoxyanilino)methylidene]cyclohexan-1-one

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